molecular formula C10H8BrN3O B1520614 5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one CAS No. 1148027-28-4

5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one

Katalognummer: B1520614
CAS-Nummer: 1148027-28-4
Molekulargewicht: 266.09 g/mol
InChI-Schlüssel: VBKOGSIEBXMRJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C10H8BrN3O and its molecular weight is 266.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anthelmintic properties, supported by research findings and case studies.

The chemical structure of this compound includes a bromine atom at the 5-position and a phenylamino group at the 3-position of the dihydropyrazinone core. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Source: BenchChem

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study: Breast Cancer Cell Lines

In a study involving breast cancer cell lines (MCF7), treatment with this compound led to a significant reduction in cell viability at concentrations of 50 µg/mL and above. The compound was found to induce cell cycle arrest at the G2/M phase, demonstrating its potential as a therapeutic agent.

Table 2: Anticancer Activity in MCF7 Cells

Concentration (µg/mL)Cell Viability (%)Apoptosis Rate (%)
01005
108515
504045

Source: PMC

Anthelmintic Activity

Recent studies have also explored the anthelmintic activity of this compound. In tests against Caenorhabditis elegans, significant mortality was observed, indicating potential use in treating parasitic infections.

Table 3: Anthelmintic Activity Against C. elegans

Compound NameConcentration (ppm)% Mortality (24h)
This compound25100
Control (Praziquantel)25100

Source: BioRxiv

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance, it may inhibit key enzymes involved in cellular proliferation or disrupt critical signaling pathways associated with cancer growth and survival.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties
Research has indicated that 5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one exhibits significant anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines. For example, in a study involving multiple myeloma cells, the compound demonstrated potent growth inhibition at concentrations as low as 10 µM without affecting non-tumorigenic cells .

Cell Line IC50 (µM) Effect
Multiple Myeloma (MM)10Significant inhibition
Non-tumorigenic cells>10No effect

Mechanism of Action
The mechanism underlying the anticancer activity of this compound may involve the modulation of key signaling pathways associated with cell proliferation and survival. Studies have shown that it can alter the localization and levels of specific phosphoproteins involved in cancer cell motility and growth .

Targeted Protein Degradation

This compound has been explored in the context of targeted protein degradation (TPD). This approach utilizes small molecules to recruit E3 ligases to specific proteins, facilitating their degradation. The compound's structure allows it to interact with various molecular targets, potentially leading to the degradation of oncogenic proteins .

Autoimmune Diseases

The compound is also being investigated for its therapeutic potential in treating autoimmune diseases. Its ability to modulate immune responses makes it a candidate for addressing conditions such as rheumatoid arthritis and lupus. In preclinical studies, compounds structurally related to this compound have shown promise in reducing inflammation and improving clinical outcomes in animal models of autoimmune disorders .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with enhanced biological activities. These derivatives are being evaluated for their pharmacological properties, including improved potency and selectivity against specific targets .

Case Studies

Case Study 1: Anticancer Activity Assessment
In a controlled experiment, researchers treated MM cell lines with varying concentrations of this compound. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates. This study highlights the compound's potential as a therapeutic agent against resistant cancer forms.

Case Study 2: Autoimmune Disease Model
In another study focusing on autoimmune disease models, administration of the compound resulted in significant reductions in inflammatory markers compared to control groups. This suggests that the compound could play a role in modulating immune responses effectively.

Eigenschaften

IUPAC Name

3-anilino-5-bromo-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-8-6-12-10(15)9(14-8)13-7-4-2-1-3-5-7/h1-6H,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKOGSIEBXMRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.